molecular formula C13H19NO2 B1268947 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol CAS No. 78510-05-1

1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol

Cat. No.: B1268947
CAS No.: 78510-05-1
M. Wt: 221.29 g/mol
InChI Key: DTFPUFZXVSZQHE-UHFFFAOYSA-N
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Description

1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol is an organic compound that belongs to the class of phenoxypropanolamines This compound is characterized by the presence of an allyl group attached to the phenoxy ring and a methylamino group attached to the propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 2-allylphenol and 3-chloropropanol.

    Reaction with Methylamine: The 3-chloropropanol is reacted with methylamine to form 3-methylamino-propan-2-ol.

    Etherification: The 2-allylphenol is then etherified with 3-methylamino-propan-2-ol under basic conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed:

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol can be compared with other similar compounds, such as:

    2-Allylphenol: Shares the allyl group but lacks the methylamino-propan-2-ol moiety.

    3-Methylamino-propan-2-ol: Lacks the phenoxy and allyl groups.

    Phenoxypropanolamines: A broader class of compounds with varying substituents on the phenoxy and propanol chains.

Uniqueness: The presence of both the allyl group and the methylamino-propan-2-ol moiety in this compound makes it unique and potentially more versatile in its applications compared to its analogs.

Properties

IUPAC Name

1-(methylamino)-3-(2-prop-2-enylphenoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-3-6-11-7-4-5-8-13(11)16-10-12(15)9-14-2/h3-5,7-8,12,14-15H,1,6,9-10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTFPUFZXVSZQHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(COC1=CC=CC=C1CC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50349496
Record name 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78510-05-1
Record name 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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